molecular formula C21H18N4O3 B2630499 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one CAS No. 1251547-61-1

1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one

Cat. No.: B2630499
CAS No.: 1251547-61-1
M. Wt: 374.4
InChI Key: YSJICDLZPZYSGG-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Biginelli reaction, followed by the Huisgen 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Similar compounds show a wide range of chemical and biological properties . They have been used in the development of new drugs .


Physical And Chemical Properties Analysis

Similar compounds are often white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

  • Ring Transformation and Antimicrobial Activity : A study by Abou-Elmagd et al. (2015) explored the synthesis of various heterocycles, including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, similar to the compound . These compounds showed antimicrobial activities against several types of bacteria and fungi Abou-Elmagd, El-ziaty, & Abdalha, 2015.

  • Synthesis and Spectral Characterization : Mahmoud et al. (2012) synthesized derivatives including 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl, which are structurally related to the compound Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012.

  • Structural Analysis : A study by Goh et al. (2010) examined a compound containing 1,2,4-triazolo and 1,3,4-thiadiazin rings, providing insights into the molecular structure that may be relevant to the compound of interest Goh, Fun, Nithinchandra, & Kalluraya, 2010.

  • Theoretical Study on Molecular Structure : You-hui (2011) conducted a theoretical study on 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles, focusing on molecular structure, spectrum, and thermodynamic properties, which may provide insights applicable to the compound You-hui, 2011.

  • Synthesis of Heterocyclic Derivatives : El‐Sayed et al. (2008) synthesized a series of 1,3,4-oxadiazole derivatives, elucidating the potential applications of such compounds in various fields El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds when appended to a ligand or pharmacophore through its hydroxyl or amine linker, allow for UV light-induced covalent modification of a biological target .

Future Directions

The future directions in the study of such compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance .

Properties

IUPAC Name

1-phenyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14(2)27-17-10-8-15(9-11-17)20-22-21(28-24-20)19-18(26)12-13-25(23-19)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJICDLZPZYSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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